molecular formula C14H16N6O2S B4621735 N-[4-(acetylamino)phenyl]-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide

N-[4-(acetylamino)phenyl]-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide

Cat. No. B4621735
M. Wt: 332.38 g/mol
InChI Key: OOYHZBNQHGZPNK-UHFFFAOYSA-N
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Description

The compound "N-[4-(acetylamino)phenyl]-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide" is a subject of interest in the field of crystallography and medicinal chemistry due to its structural and potential pharmacological properties. Its study encompasses various aspects, including synthesis, molecular structure analysis, chemical reactions, and properties.

Synthesis Analysis

The synthesis of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides involves reactions that yield compounds with a folded conformation about the methylene C atom of the thioacetamide bridge. This process is crucial for understanding the formation and reactivity of "N-[4-(acetylamino)phenyl]-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide" (Subasri et al., 2016).

Molecular Structure Analysis

The crystal structures of closely related derivatives have been analyzed, showing a folded conformation stabilized by intramolecular N—H⋯N hydrogen bonds. These studies are essential for understanding the molecular geometry, bonding, and potential interaction sites of "N-[4-(acetylamino)phenyl]-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide" (Subasri et al., 2016).

Chemical Reactions and Properties

The compound's synthesis involves key reactions between specific precursors, resulting in derivatives characterized by their antioxidant activity. This indicates the compound's reactivity and potential chemical stability or instability under various conditions (Dhakhda et al., 2021).

Physical Properties Analysis

Investigations into the compound's physical properties are centered on its crystallographic characteristics, including the molecule's conformation and the angles between rings, which are crucial for predicting the compound's behavior in solid-state forms and its interactions in biological systems (Subasri et al., 2016).

Chemical Properties Analysis

The chemical properties of "N-[4-(acetylamino)phenyl]-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide" and related compounds have been explored through studies on their synthesis, characterization, and potential antioxidant activity. These properties are indicative of the compound's reactivity, potential biological activity, and its interactions with other molecules (Dhakhda et al., 2021).

Scientific Research Applications

Antimicrobial Activity

  • A study presented the synthesis of thienopyrimidine linked rhodanine derivatives, including N-[4-(acetylamino)phenyl]-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide. These compounds demonstrated significant antimicrobial activity, showing effectiveness against various bacterial strains like E. coli and B. subtilis (Kerru et al., 2019).

Crystal Structure Analysis

  • Another study focused on the crystal structure of similar compounds, providing insights into their molecular conformations and potential for further chemical manipulation (Subasri et al., 2016).

Anticancer Potential

  • Research has been conducted on derivatives of the compound for potential anticancer applications. These studies involve the synthesis and evaluation of various analogs, examining their effectiveness against different cancer cell lines (Liu et al., 2011).

Anticonvulsant Properties

  • A study explored the anticonvulsant potential of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, a related compound. This research provides insights into the therapeutic applications of such compounds in neurology (Severina et al., 2020).

Antioxidant Activity

  • The synthesis and evaluation of N-(4-substituted phenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide derivatives for their antioxidant activity have been studied. This research has implications for their use in combating oxidative stress-related diseases (Dhakhda et al., 2021).

Drug Metabolism and Pharmacokinetics

  • Studies on related compounds have also provided insights into drug metabolism and pharmacokinetics, which are crucial for understanding the safety and efficacy profiles of these compounds in medical applications (Dong et al., 2016).

properties

IUPAC Name

N-(4-acetamidophenyl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O2S/c1-8(21)17-9-2-4-10(5-3-9)18-13(22)7-23-14-19-11(15)6-12(16)20-14/h2-6H,7H2,1H3,(H,17,21)(H,18,22)(H4,15,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYHZBNQHGZPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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